REACTION_CXSMILES
|
CC1(C2C=CC(C(O)C(C)(C)C)=CC=2)OCCO1.CC1(C2C=CC(C(O)C(C)(C)C)=CC=2Cl)OCCO1.[CH2:38]([C:40]1([C:45]2[CH:50]=[CH:49][C:48]([CH:51]([OH:56])[C:52]([CH3:55])([CH3:54])[CH3:53])=[CH:47][CH:46]=2)OCC[O:41]1)[CH3:39]>>[C:40]([C:45]1[CH:50]=[CH:49][C:48]([CH:51]([OH:56])[C:52]([CH3:55])([CH3:54])[CH3:53])=[CH:47][CH:46]=1)(=[O:41])[CH2:38][CH3:39]
|
Name
|
2-methyl-2-(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)1,3-dioxolane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)O
|
Name
|
2-methyl-2-(2-chloro-4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(OCCO1)C1=C(C=C(C=C1)C(C(C)(C)C)O)Cl
|
Name
|
2-ethyl-2 -(4-[1-hydroxy-2,2-dimethylpropyl]-phenyl)-1,3-dioxolane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1(OCCO1)C1=CC=C(C=C1)C(C(C)(C)C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
When the above reaction
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C1=CC=C(C=C1)C(C(C)(C)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |